

An In-depth Technical Guide to the Health and Safety of 2-Phenylacetophenone

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information currently available for **2-Phenylacetophenone** (CAS No. 451-40-1), also known as Deoxybenzoin or Benzyl phenyl ketone. The information is intended to support risk assessment and safe handling practices in a laboratory and drug development setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **2-Phenylacetophenone** is presented in Table 1. This data is essential for understanding its behavior under various experimental and storage conditions.



Property	Value	Reference	
Molecular Formula	C14H12O	[1][2]	
Molecular Weight	196.24 g/mol	[1][2]	
Appearance	White to off-white crystalline powder	[3][4][5]	
Melting Point	52-57 °C	[3]	
Boiling Point	320 °C	[3][5]	
Flash Point	113 °C (closed cup)	[6]	
Density	1.08 g/cm ³	[3]	
Water Solubility	Partially soluble	[3][4][5]	
Solubility in Other Solvents	Soluble in methanol, alcohols, and ketones	[3][4][5]	
Vapor Pressure	0.000313 mmHg at 25°C	[3]	
Storage Temperature	2-8°C	[3][4][6]	

Toxicological Data

The available toxicological data for **2-Phenylacetophenone** is summarized in Table 2. It is important to note that the available data is limited, and further studies may be required for a complete toxicological profile.



Endpoint	Test Species	Route of Exposure	Result	Reference
Acute Toxicity (LD50)	Mouse	Intravenous	320 mg/kg	[1][4][7]
Skin Irritation	Not specified	Not specified	Causes skin irritation (GHS Category 2)	[1][8]
Eye Irritation	Not specified	Not specified	Causes serious eye irritation (GHS Category 2A)	[1][8]
Respiratory Irritation	Not specified	Not specified	May cause respiratory irritation (STOT SE 3)	[1][8]
Mutagenicity	Not specified	Not specified	No data available	_
Carcinogenicity	Not specified	Not specified	No data available	_
Reproductive Toxicity	Not specified	Not specified	No data available	

Hazard Identification and Classification

Based on the available data, **2-Phenylacetophenone** has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Statements:

• H302: Harmful if swallowed.[8]

• H315: Causes skin irritation.[1][8]

H319: Causes serious eye irritation.[1][8]



H335: May cause respiratory irritation.[1][8]

GHS Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[8]
- P264: Wash skin thoroughly after handling.[8]
- P270: Do not eat, drink or smoke when using this product.[8]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
- P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of **2-Phenylacetophenone** are not readily available in the public domain. However, the following sections describe standardized and widely accepted methodologies for key toxicological endpoints, which would be suitable for evaluating this compound.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is an alternative to the classical LD50 test and aims to identify a dose that causes signs of toxicity without causing mortality.

- Test Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are often used as they are generally more sensitive.[9]
- Housing and Feeding: Animals are housed in standard conditions with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.[10]



- Dose Preparation: The test substance is typically administered in a constant volume over the range of doses to be tested, often using an aqueous vehicle. If not soluble in water, a suitable oil or other vehicle may be used.
- Administration of Doses: The substance is administered orally in a single dose via gavage.
 Animals are fasted prior to dosing (e.g., overnight for rats).[10]
- Procedure: The test proceeds in a stepwise manner using a set of defined doses (e.g., 5, 50, 300, 2000 mg/kg). The starting dose is selected based on any existing information. A single animal is dosed. If the animal survives, the next higher dose is used in another animal. If the animal dies, the next lower dose is used. This continues until the dose that causes evident toxicity but no mortality is identified, or no effects are seen at the highest dose.
- Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior) and body weight changes for at least 14 days.
 [10][11]
- Pathology: At the end of the study, all animals are subjected to a gross necropsy.[11]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD Guideline 439)

This in vitro method assesses the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.[12][13]

- Test System: A commercially available, validated Reconstructed Human Epidermis (RhE) model is used. The tissue consists of normal, human-derived epidermal keratinocytes cultured to form a multi-layered, highly differentiated model of the human epidermis.[13][14]
- Application of the Test Chemical: A small amount of the test chemical (solid or liquid) is applied topically to the surface of the RhE tissue.[12]
- Exposure and Incubation: The tissues are exposed to the chemical for a defined period (e.g., 15-60 minutes), after which the chemical is removed by rinsing. The tissues are then incubated for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.[13]



- Cell Viability Measurement: Cell viability is determined using the MTT assay. Tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is reduced by mitochondrial dehydrogenases of viable cells to a blue formazan precipitate.[13]
 [15]
- Data Analysis: The amount of formazan produced is quantified by measuring its absorbance
 after extraction. The percentage of viable cells in the test chemical-treated tissues is
 calculated relative to negative control-treated tissues. A chemical is identified as an irritant if
 the mean tissue viability is reduced below a defined threshold (e.g., ≤ 50%).[12]

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This test is used to evaluate the mutagenic potential of a chemical by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.[1][16]

- Test Strains: A set of bacterial strains with pre-existing mutations in the histidine (Salmonella)
 or tryptophan (E. coli) operon are used. These mutations render the bacteria unable to
 synthesize the respective amino acid, and therefore they cannot grow on a medium lacking
 it.[16]
- Metabolic Activation: The test is performed both in the presence and absence of an exogenous metabolic activation system (S9 fraction from rat liver) to account for metabolites that may be mutagenic.[17]
- Exposure: The test chemical, at various concentrations, is incubated with the bacterial strains in a suitable medium.
- Plating: The treated bacterial cultures are plated on a minimal agar medium that lacks the required amino acid (histidine or tryptophan).
- Incubation: The plates are incubated for 48-72 hours.
- Scoring: Only bacteria that have undergone a reverse mutation (reversion) that restores the
 ability to synthesize the required amino acid will grow and form visible colonies. The number
 of revertant colonies is counted for each concentration of the test chemical and compared to
 the number of spontaneous revertant colonies in the negative control. A substance is

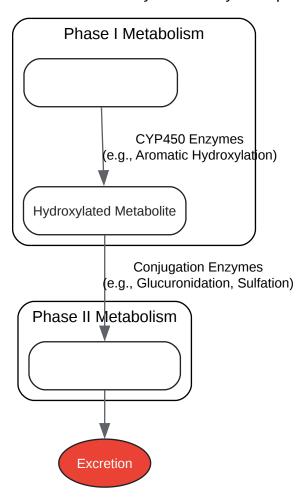


considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies.[17]

Potential Signaling Pathways and Workflows

While specific signaling pathways for **2-Phenylacetophenone** toxicity have not been elucidated, the following diagrams illustrate a putative metabolic pathway and a hypothetical workflow for assessing its safety.

Putative Metabolic Pathway of 2-Phenylacetophenone

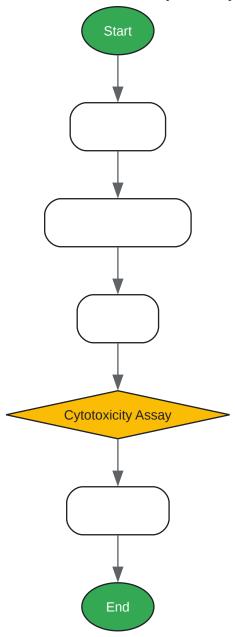


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Caption: Putative metabolic pathway of 2-Phenylacetophenone in the liver.

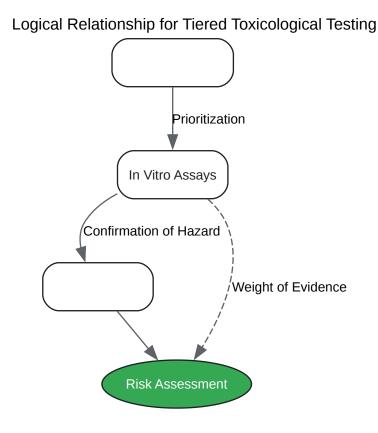
Experimental Workflow for In Vitro Cytotoxicity Assessment



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Caption: A typical experimental workflow for in vitro cytotoxicity testing.





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Caption: A tiered approach to toxicological assessment.

Safe Handling and Storage

Engineering Controls:

• Use in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powder to avoid dust formation.[14]

Personal Protective Equipment (PPE):

• Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]



- Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[14]
- Respiratory Protection: If dusts are generated and engineering controls are not sufficient,
 use a NIOSH-approved particulate respirator.[14]

Handling:

- Avoid contact with skin, eyes, and clothing.[14]
- Avoid breathing dust.[14]
- Wash hands thoroughly after handling.[8]
- Keep away from sources of ignition.[14]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][14]
- Recommended storage temperature is 2-8°C.[3][4][6]

First Aid Measures

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[14]
- Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[14]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[8][14]
- Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[14]

Accidental Release Measures



- Personal Precautions: Ensure adequate ventilation. Use personal protective equipment.
 Avoid dust formation. Evacuate personnel to safe areas.[14]
- Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[14]
- Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid generating dust.[14]

Conclusion

2-Phenylacetophenone is a compound with moderate acute toxicity and is classified as a skin, eye, and respiratory irritant. The available data is limited, and further toxicological studies would be beneficial for a more complete risk assessment. Adherence to good laboratory practices, including the use of appropriate engineering controls and personal protective equipment, is essential to ensure the safety of researchers and scientists handling this chemical. The provided standardized experimental protocols can serve as a basis for further safety evaluation.

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